REACTION_SMILES
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[C:1].[C:23]([OH:24])(=[O:25])[CH3:26].[C:2].[CH2:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[N:10]1[C:11]([CH3:21])([CH3:22])[c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]2[C:18]1([CH3:19])[CH3:20]>>[NH:10]1[C:11]([CH3:21])([CH3:22])[c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]2[C:18]1([CH3:19])[CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)c2ccccc2C(C)(C)N1Cc1ccccc1
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Name
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Type
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product
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Smiles
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CC1(C)NC(C)(C)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |